![molecular formula C23H20N4O3S B2514056 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894028-60-5](/img/structure/B2514056.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Benzo[d][1,3]dioxole : A fused ring system known for its pharmacological properties.
- Thiazolo[3,2-b][1,2,4]triazole : A heterocyclic moiety that contributes to the compound's biological activity.
- Acrylamide : A functional group that enhances reactivity and biological interactions.
Anticancer Properties
Research has highlighted the anticancer potential of compounds containing similar structural motifs. For instance, a study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM for specific derivatives, suggesting that modifications in the structure can enhance anticancer activity compared to standard drugs like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF-7 | 4.56 |
Compound A | HepG2 | 2.38 |
Compound B | HCT116 | 1.54 |
Compound C | MCF-7 | 4.52 |
The mechanisms underlying the anticancer activity of these compounds include:
- EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR), a key player in tumor growth and metastasis.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that certain derivatives cause cell cycle arrest at the G1 phase, preventing proliferation.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with tyrosine kinases and other enzymes involved in cancer progression .
Other Biological Activities
Beyond anticancer properties, related compounds have shown a range of biological activities:
- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties with IC50 values comparable to established antioxidants like quercetin .
- Antimicrobial Activity : Compounds containing thiazole and triazole rings have been reported to possess antimicrobial effects against various pathogens.
Case Studies
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor sizes and improved survival rates compared to control groups.
- Clinical Relevance : The pharmacokinetics and safety profiles of these compounds are under investigation in preclinical trials to assess their viability as therapeutic agents.
科学的研究の応用
Synthesis of the Compound
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide typically involves multi-step reactions including:
- Formation of the Thiazole Ring : The thiazolo[3,2-b][1,2,4]triazole can be synthesized from appropriate precursors using condensation reactions.
- Coupling with Benzo[d][1,3]dioxole : The benzo[d][1,3]dioxole moiety can be introduced through electrophilic aromatic substitution or via coupling reactions.
- Final Amide Formation : The final step involves the formation of the amide bond with the acrylamide group.
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antitumor properties. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Properties
Studies have reported that compounds containing the benzodioxole and thiazole motifs possess antimicrobial activities against a range of pathogens. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .
Enzyme Inhibition
Some derivatives have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, certain thiazole-containing compounds have shown efficacy as inhibitors of glucosidase enzymes which are crucial in carbohydrate metabolism .
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that modifications at the N-substituent significantly altered their cytotoxicity against various cancer cell lines. The compound under consideration was noted for its enhanced activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the benzo[d][1,3]dioxole structure exhibited potent antibacterial effects .
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-2-6-17(7-3-15)22-25-23-27(26-22)18(13-31-23)10-11-24-21(28)9-5-16-4-8-19-20(12-16)30-14-29-19/h2-9,12-13H,10-11,14H2,1H3,(H,24,28)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSFVQKIZORYEN-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。